molecular formula C10H12N2O4 B12915705 3-(5-Nitrofuran-2-yl)-N-propylacrylamide CAS No. 90147-31-2

3-(5-Nitrofuran-2-yl)-N-propylacrylamide

Cat. No.: B12915705
CAS No.: 90147-31-2
M. Wt: 224.21 g/mol
InChI Key: TVCZNTMDIWWQLE-HWKANZROSA-N
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Description

3-(5-Nitrofuran-2-yl)-N-propylacrylamide is a synthetic organic compound that belongs to the nitrofuran class. Nitrofurans are known for their broad-spectrum antimicrobial properties and have been used in various pharmaceutical applications. This compound, in particular, has shown potential in scientific research due to its unique chemical structure and biological activities.

Preparation Methods

The synthesis of 3-(5-Nitrofuran-2-yl)-N-propylacrylamide involves several steps, starting with the nitration of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative can then be further reacted with propylamine and acrylamide under controlled conditions to form the desired compound. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(5-Nitrofuran-2-yl)-N-propylacrylamide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran ring can be oxidized using strong oxidizing agents, leading to the formation of nitrofurantoin derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, hydrogen gas, and various nucleophiles.

Scientific Research Applications

3-(5-Nitrofuran-2-yl)-N-propylacrylamide has been extensively studied for its antimicrobial properties. It has shown potent activity against Mycobacterium tuberculosis, making it a promising candidate for the development of new antituberculosis drugs . Additionally, its derivatives have been evaluated for their therapeutic potential against various bacterial infections. In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a lead compound for drug discovery and development .

Mechanism of Action

The mechanism of action of 3-(5-Nitrofuran-2-yl)-N-propylacrylamide involves the inhibition of bacterial enzymes, particularly arylamine N-acetyltransferase. This enzyme is essential for the intracellular survival of Mycobacterium tuberculosis. By inhibiting this enzyme, the compound disrupts the bacterial metabolic processes, leading to cell death . The molecular targets and pathways involved in this mechanism are still under investigation, but the compound’s ability to selectively target bacterial cells while sparing mammalian cells makes it a valuable therapeutic agent .

Comparison with Similar Compounds

3-(5-Nitrofuran-2-yl)-N-propylacrylamide can be compared with other nitrofuran derivatives such as nitrofurantoin, nitrofurazone, and furazolidone. While all these compounds share a common nitrofuran core, their side chains and functional groups differ, leading to variations in their biological activities and therapeutic applications. For instance, nitrofurantoin is primarily used for urinary tract infections, whereas nitrofurazone is used for topical infections . The unique structure of this compound, with its propylacrylamide moiety, provides distinct antimicrobial properties and potential for broader applications .

Properties

CAS No.

90147-31-2

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

(E)-3-(5-nitrofuran-2-yl)-N-propylprop-2-enamide

InChI

InChI=1S/C10H12N2O4/c1-2-7-11-9(13)5-3-8-4-6-10(16-8)12(14)15/h3-6H,2,7H2,1H3,(H,11,13)/b5-3+

InChI Key

TVCZNTMDIWWQLE-HWKANZROSA-N

Isomeric SMILES

CCCNC(=O)/C=C/C1=CC=C(O1)[N+](=O)[O-]

Canonical SMILES

CCCNC(=O)C=CC1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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